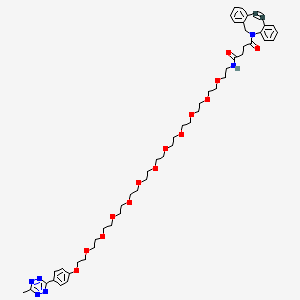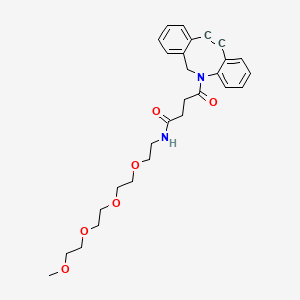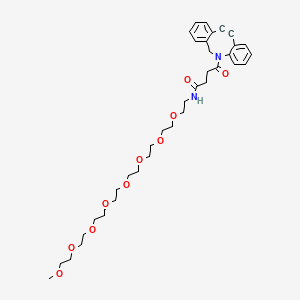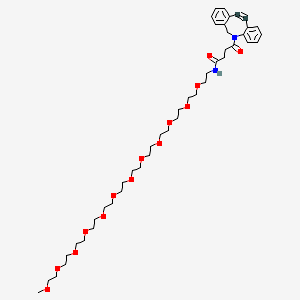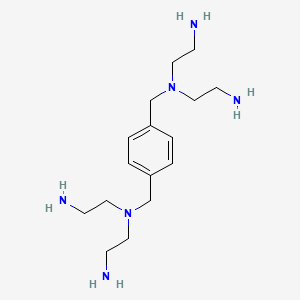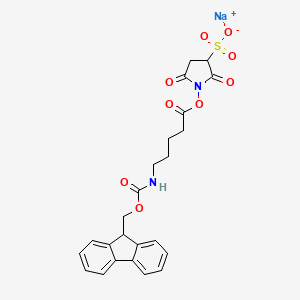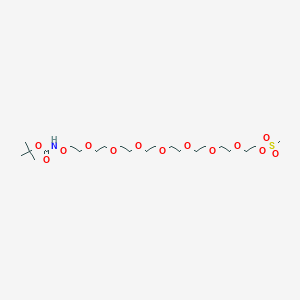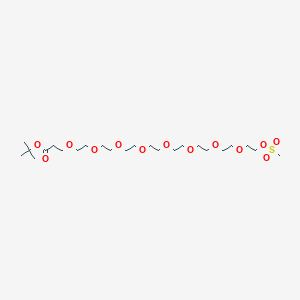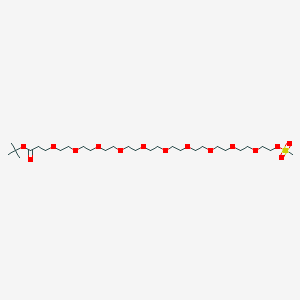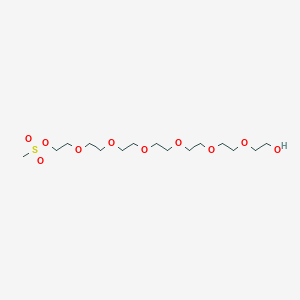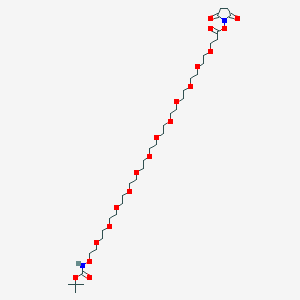
t-Boc-Aminooxy-PEG12-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG12-NHS ester: is a monodisperse polyethylene glycol (PEG) linker that contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and an N-hydroxysuccinimide (NHS) ester moiety. This compound is widely used in bioconjugation and drug delivery systems due to its ability to conjugate with amino-containing molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG12-NHS ester typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butyloxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with a PEG chain (PEG12) to form the PEGylated intermediate.
Activation with NHS Ester: The PEGylated intermediate is reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the aminooxy group.
- PEGylation using high-purity PEG chains.
- Activation with NHS ester under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Substitution Reactions: The NHS ester moiety readily reacts with primary amines to form stable amide bonds. This reaction is commonly used in bioconjugation.
- Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions, revealing the free aminooxy group for further reactions.
Common Reagents and Conditions:
- Substitution Reactions: Typically carried out in aqueous or organic solvents with primary amines at room temperature.
- Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products:
- Amide Bonds: Formed from the reaction of the NHS ester with primary amines.
- Free Aminooxy Group: Obtained after deprotection of the t-Boc group.
Scientific Research Applications
Chemistry:
- Bioconjugation: t-Boc-Aminooxy-PEG12-NHS ester is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.
- Drug Delivery: The PEGylation enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.
Biology:
- Protein Labeling: Used to label proteins with fluorescent dyes or other tags for imaging and detection.
- Cell Surface Modification: Conjugates can be used to modify cell surfaces for targeted delivery or imaging.
Medicine:
- Therapeutic Applications: PEGylated drugs have improved circulation time and reduced immunogenicity, making them suitable for therapeutic use.
- Diagnostic Applications: Used in the development of diagnostic assays and imaging agents.
Industry:
- Material Science: Used in the development of functionalized materials for various industrial applications.
- Nanotechnology: Employed in the synthesis of nanoparticles and nanocarriers for drug delivery and imaging.
Mechanism of Action
Mechanism: The NHS ester moiety reacts with primary amines to form stable amide bonds, facilitating the conjugation of t-Boc-Aminooxy-PEG12-NHS ester with amino-containing molecules. The t-Boc group protects the aminooxy group during synthesis and can be removed under mild acidic conditions to reveal the reactive aminooxy group.
Molecular Targets and Pathways:
- Primary Amines: The NHS ester targets primary amines on biomolecules for conjugation.
- Aminooxy Group: After deprotection, the aminooxy group can react with carbonyl groups (e.g., aldehydes and ketones) to form oxime bonds.
Comparison with Similar Compounds
- t-Boc-Aminooxy-PEG4-NHS ester: Similar structure but with a shorter PEG chain (PEG4).
- t-Boc-Aminooxy-PEG8-NHS ester: Similar structure but with an intermediate PEG chain length (PEG8).
- Aminooxy-PEG12-NHS ester: Lacks the t-Boc protection, making the aminooxy group immediately available for reactions.
Uniqueness:
- Long PEG Chain (PEG12): Provides greater solubility and flexibility compared to shorter PEG chains.
- t-Boc Protection: Allows for selective deprotection and subsequent reactions, providing greater control over the conjugation process.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N2O19/c1-36(2,3)56-35(42)37-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-34(41)57-38-32(39)4-5-33(38)40/h4-31H2,1-3H3,(H,37,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPXILDHRFRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N2O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
